2-(3,4-dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(3,4-Dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound belonging to the class of benzothiophene derivatives This compound is characterized by the presence of a benzamido group attached to a tetrahydrobenzothiophene ring, with additional functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step reactions starting from simple precursors. One common method involves the condensation of 3,4-dimethoxybenzoic acid with an amine derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to further reactions, including amidation and cyclization, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Esterification: The carboxyl group in the compound can react with alcohols to form esters under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Esterification: Alcohols and acid catalysts, such as sulfuric acid (H2SO4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 3,4-Dimethoxybenzoic acid and the corresponding amine.
Esterification: Esters of 3,4-dimethoxybenzoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
2-(3,4-Dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular proteins and enzymes, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamido derivatives: These compounds share the 3,4-dimethoxybenzamido group but differ in their core structures.
Thiophene derivatives: Compounds with a thiophene ring and various substituents, exhibiting diverse biological activities.
Benzothiophene derivatives: Compounds with a benzothiophene core, used in various medicinal and industrial applications.
Uniqueness
2-(3,4-Dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H26N2O4S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2O4S/c1-4-11-22-20(25)18-14-7-5-6-8-17(14)28-21(18)23-19(24)13-9-10-15(26-2)16(12-13)27-3/h9-10,12H,4-8,11H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
PMAQUPTYOXITQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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